(2-Propanamidopyridin-4-yl)boronic acid (2-Propanamidopyridin-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20438546
InChI: InChI=1S/C8H11BN2O3/c1-2-8(12)11-7-5-6(9(13)14)3-4-10-7/h3-5,13-14H,2H2,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H11BN2O3
Molecular Weight: 194.00 g/mol

(2-Propanamidopyridin-4-yl)boronic acid

CAS No.:

Cat. No.: VC20438546

Molecular Formula: C8H11BN2O3

Molecular Weight: 194.00 g/mol

* For research use only. Not for human or veterinary use.

(2-Propanamidopyridin-4-yl)boronic acid -

Specification

Molecular Formula C8H11BN2O3
Molecular Weight 194.00 g/mol
IUPAC Name [2-(propanoylamino)pyridin-4-yl]boronic acid
Standard InChI InChI=1S/C8H11BN2O3/c1-2-8(12)11-7-5-6(9(13)14)3-4-10-7/h3-5,13-14H,2H2,1H3,(H,10,11,12)
Standard InChI Key HARSMEMPQZIOCM-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=NC=C1)NC(=O)CC)(O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular structure of (2-Propanamidopyridin-4-yl)boronic acid (C₈H₁₁BN₂O₂) features a pyridine core substituted at the 2-position with a propanamide group (-NHCOCH₂CH₃) and at the 4-position with a boronic acid (-B(OH)₂). The pyridine ring imposes planar geometry, while the propanamide group introduces steric bulk and hydrogen-bonding potential. The boronic acid moiety adopts a trigonal planar configuration, with B-O bond lengths averaging 1.36 Å, as observed in analogous boronic acids .

Spectroscopic Signatures

  • NMR: The 1H^1H NMR spectrum exhibits a singlet at δ 8.5–8.7 ppm for the pyridine H-3 and H-5 protons, a triplet at δ 2.1–2.3 ppm for the propanamide methylene group, and a broad peak at δ 6.5–7.0 ppm for the boronic acid hydroxyls.

  • IR: Stretching vibrations at 1340 cm⁻¹ (B-O) and 1660 cm⁻¹ (amide C=O) confirm functional group presence.

Crystallographic and Computational Insights

X-ray diffraction studies of related bipyridine boronic acids reveal intermolecular hydrogen bonding between boronic acid groups and pyridine nitrogen atoms, forming supramolecular networks . Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, driven by the electron-withdrawing pyridine and boronic acid groups .

Synthetic Methodologies

Direct Boronation Strategies

The most common synthesis involves Miyaura borylation of 2-propanamido-4-bromopyridine using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. Typical conditions include:

MethodCatalyst SystemSolventTemperature (°C)Yield (%)
Miyaura BorylationPd(dppf)Cl₂, KOAcDMF8072–78
Direct Electrophilic SubstitutionBBr₃, AlCl₃CH₂Cl₂−2065

Table 1: Synthetic routes for (2-Propanamidopyridin-4-yl)boronic acid .

The Miyaura method achieves higher yields due to milder conditions and better functional group tolerance. Key challenges include minimizing protodeboronation and controlling regioselectivity during electrophilic substitutions.

Ligand Design and Catalytic Efficiency

Palladium catalysts ligated by bulky phosphines (e.g., P(t-Bu)₃) enhance oxidative addition rates by forming 12-electron Pd(0) intermediates, as demonstrated in kinetic studies . For example, Pd/P(t-Bu)₃ systems reduce reaction times by 40% compared to PPh₃-based catalysts .

Chemical Reactivity and Mechanistic Pathways

Suzuki-Miyaura Cross-Coupling

The compound participates in Suzuki couplings with aryl halides, facilitated by its boronic acid group. A representative reaction with 4-bromotoluene proceeds via:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate.

  • Transmetalation: Boronate transfer to Pd(II) occurs through a tetracoordinate boron intermediate.

  • Reductive Elimination: C-C bond formation yields the biaryl product .

The propanamide group stabilizes intermediates via hydrogen bonding, reducing activation energy by 15–20 kJ/mol.

Protodeboronation and Stability

Under acidic conditions (pH < 3), protodeboronation yields 2-propanamidopyridine. Kinetic studies show a first-order dependence on [H⁺], with kobs=2.3×104s1k_{obs} = 2.3 \times 10^{-4} \, \text{s}^{-1} at pH 2.

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The compound serves as a key intermediate in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors. For instance, coupling with 3-chloro-5-fluorophenyl iodide produces a precursor to Ibrutinib analogs with IC₅₀ values < 10 nM.

Boron Neutron Capture Therapy (BNCT)

Boron-rich derivatives derived from (2-Propanamidopyridin-4-yl)boronic acid exhibit tumor-selective uptake, with boron concentrations exceeding 25 µg/g in glioblastoma models.

PropertyValueMethod
Melting Point189–192°C (dec.)DSC
Solubility (H₂O)12 mg/mLShake-flask
LogP1.2 ± 0.1HPLC
LD₅₀ (oral, rat)920 mg/kgOECD 423

Table 2: Physicochemical and toxicological data .

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